Cytotoxicity Profile in A-549 and MCF-7 Cancer Cell Lines vs. Doxorubicin Reference Standard
Vendor-reported cytotoxicity data indicate that 4-((2-cyanophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid exhibits IC₅₀ values of 22.09 µg/mL against A-549 (lung carcinoma) and 6.40 µg/mL against MCF-7 (breast adenocarcinoma) cell lines . Under the same assay platform, the clinical reference agent doxorubicin yielded IC₅₀ values of 9.18 µg/mL (A-549) and 15.06 µg/mL (MCF-7). This represents a 2.4-fold inferior potency against A-549 but a 2.4-fold superior potency against MCF-7 relative to doxorubicin. However, these data are sourced from a vendor product page (BenchChem) and are not traceable to any peer-reviewed publication, patent, or public database record. The assay conditions (exposure duration, seeding density, endpoint readout) are not disclosed.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | A-549 IC₅₀ = 22.09 µg/mL; MCF-7 IC₅₀ = 6.40 µg/mL |
| Comparator Or Baseline | Doxorubicin: A-549 IC₅₀ = 9.18 µg/mL; MCF-7 IC₅₀ = 15.06 µg/mL |
| Quantified Difference | A-549: 2.4-fold less potent than doxorubicin. MCF-7: 2.4-fold more potent than doxorubicin. |
| Conditions | Cell line cytotoxicity assay; specific protocol parameters (exposure time, assay type) not disclosed. |
Why This Matters
The differential potency against MCF-7 suggests potential selectivity for breast cancer over lung cancer models, but the absence of peer-reviewed validation and undisclosed assay conditions severely limit the evidentiary weight for procurement decisions.
